molecular formula C10H12O3 B8810398 1-(1,3-Benzodioxol-5-yl)propan-1-ol CAS No. 6890-30-8

1-(1,3-Benzodioxol-5-yl)propan-1-ol

Cat. No.: B8810398
CAS No.: 6890-30-8
M. Wt: 180.20 g/mol
InChI Key: PXFYAFDHWSXVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Methylenedioxyphenyl)-propane-1-ol is a member of benzodioxoles.

Properties

CAS No.

6890-30-8

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)propan-1-ol

InChI

InChI=1S/C10H12O3/c1-2-8(11)7-3-4-9-10(5-7)13-6-12-9/h3-5,8,11H,2,6H2,1H3

InChI Key

PXFYAFDHWSXVLU-UHFFFAOYSA-N

SMILES

CCC(C1=CC2=C(C=C1)OCO2)O

Canonical SMILES

CCC(C1=CC2=C(C=C1)OCO2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 250-ml multiple-necked flask were introduced, under nitrogen flow, 30 g of 5-propanoylbenzo[1,3]dioxol (0.268 mol) dissolved in 100 ml of methanol. At 25° C., 7 g of NaBH4 (0.185 mol) dissolved in 50 ml of methanol were dripped in 20 minutes; then the reaction mixture was brought to reflux. After 2 hours the mixture was cooled, the methanol was removed at reduced pressure, and the mixture was diluted with 100 ml of HCl 2M and extracted twice with CH2Cl2. The reunited organic phases were washed with 100 ml of H2O and concentrated at reduced pressure to obtain 30.07 g of dense, clear oil, the analysis of which—GC, MS, NMR (1H, 13C, DEPT)—was in conformity with the desired product. Alternatively, 5-(α-hydroxypropyl)benzo[1,3]dioxol was prepared as follows: Into a 1-litre autoclave, 30 g of 5-propanoylbenzo[1,3]dioxol (0.168 mol) dissolved in 150 ml of isopropanol and 1 g of Ru/C 5% were poured. The autoclave was closed, rendered inert with nitrogen, and brought to the pressure of 1 bar with H2 under stirring. The mixture was left under stirring with H2 pressure constant at 1 bar for 1 hour; then it was washed with N2 and filtered. By evaporation of the solvent at reduced pressure, 30 g of a dense oil were obtained, the analysis of which—GC, MS, NMR (1H,13C, DEPT)—was in conformity with the desired product.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 250-ml multiple-necked flask were introduced, under nitrogen flow, 30 g of 5-propanoylbenzo[1,3]dioxol (0.268 mol) dissolved in 100 ml of methanol. At 25° C., 7 g of NaBH4 (0.185 mol) dissolved in 50 ml of methanol were dripped in 20 minutes; then the reaction mixture was brought to reflux. After 2 hours the mixture was cooled, the methanol was removed at reduced pressure, and the mixture was diluted with 100 ml of HCl 2M and extracted twice with CH2Cl2. The reunited organic phases were washed with 100 ml of H2O and concentrated at reduced pressure to obtain 30.07 g of dense, clear oil, the analysis of which—GC, MS, NMR (1H, 13C, DEPT)—was in conformity with the desired product. Alternatively, 5-(α-hydroxypropyl)benzo[1,3]dioxol was prepared as follows: Into a 1-litre autoclave, 30 g of 5-propanoylbenzo[1,3]dioxol (0.168 mol) dissolved in 150 ml of isopropanol and 1 g of Ru/C 5% were poured. The autoclave was closed, rendered inert with nitrogen, and brought to the pressure of 1 bar with H2 under stirring. The mixture was left under stirring with H2 pressure constant at 1 bar for 1 hour; then it was washed with N2 and filtered. By evaporation of the solvent at reduced pressure, 30 g of a dense oil were obtained, the analysis of which—GC, MS, NMR (1H,13C, DEPT)—was in conformity with the desired product.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 3,4-methylenedioxybenzaldehyde (4.5 g, 30 mmol) of formula 2 prepared in dry diethyl ether is slowly added to an ethereal solution of Grignard reagent prepared from magnesium metal (0.84 g, 35 mmol) and iodoethane (3.0 ml, 40 mmol) and the contents stirred for 1 hour at room temperature. After the completion of the reaction, the mixture is processed by adding saturated aqueous solution of ammonium chloride (10 ml) followed by dilution with water (100 ml), separating the organic layer and extracting the aqueous layer with solvent ether (2×100 ml). The combined organic layer washed with water (2×20 ml) dried over anhydrous sodium sulfate and concentrated in vacuo to yield 1-(3,4-methylenedioxyphenyl) propan-1-ol, a semisolid of formula 3(5.3 g, 97.5%).
Quantity
4.5 g
Type
reactant
Reaction Step One
[Compound]
Name
formula 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.84 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzodioxol-5-yl)propan-1-ol
Reactant of Route 2
1-(1,3-Benzodioxol-5-yl)propan-1-ol
Reactant of Route 3
Reactant of Route 3
1-(1,3-Benzodioxol-5-yl)propan-1-ol
Reactant of Route 4
Reactant of Route 4
1-(1,3-Benzodioxol-5-yl)propan-1-ol
Reactant of Route 5
Reactant of Route 5
1-(1,3-Benzodioxol-5-yl)propan-1-ol
Reactant of Route 6
Reactant of Route 6
1-(1,3-Benzodioxol-5-yl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.